molecular formula C7H9NS B8750806 1-(Pyridin-2-YL)ethanethiol CAS No. 220212-85-1

1-(Pyridin-2-YL)ethanethiol

Cat. No.: B8750806
CAS No.: 220212-85-1
M. Wt: 139.22 g/mol
InChI Key: DXBJXKJWSYXGLZ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-YL)ethanethiol (C₇H₉NS) is an organosulfur compound characterized by a pyridine ring substituted at the 2-position with an ethanethiol group. It is a colorless to pale yellow liquid with a sulfurous odor and exhibits solubility in both water and organic solvents due to its polar pyridine moiety and hydrophobic thiol chain . The pyridinyl group imparts weak basicity, as the sulfur atom can act as a proton acceptor.

Properties

CAS No.

220212-85-1

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1-pyridin-2-ylethanethiol

InChI

InChI=1S/C7H9NS/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3

InChI Key

DXBJXKJWSYXGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiols

Ethanethiol (C₂H₅SH)

  • Chemical Structure : Lacks the pyridine ring, featuring only a simple aliphatic thiol group.
  • Reactivity : Ethanethiol acts as a nucleophile in thiolysis reactions but exhibits inhibitory effects on enzymes like Eat1 at high concentrations (e.g., 80 mM reduces activity to 19.06 U mg⁻¹) .
  • Acidity : Higher pKa (~10.6) compared to 1-(pyridin-2-YL)ethanethiol (estimated pKa ~8–9), making it a weaker acid.
  • Applications : Primarily used in fuel additives and organic synthesis.

1-(Propylsulfanyl)ethanethiol (C₅H₁₂S₂)

  • Chemical Structure : Contains a propylsulfanyl group instead of a pyridinyl substituent.
  • Natural Occurrence : Identified in durian pulp as a key odorant, contributing to its distinctive aroma .
  • Reactivity: Limited data available, but its branched alkyl chain likely reduces nucleophilicity compared to aromatic thiols.

Butanethiol (C₄H₉SH)

  • Steric Effects : Longer alkyl chain may hinder active-site accessibility in catalysis.

Key Research Findings and Functional Comparisons

Thiolysis and Enzymatic Activity

  • Ethanethiol : Demonstrates concentration-dependent activity in thiolysis (40.04 U mg⁻¹ at 5 mM vs. 19.06 U mg⁻¹ at 80 mM) due to enzyme inhibition .

Data Table: Comparative Properties of Selected Thiols

Property This compound Ethanethiol 1-(Propylsulfanyl)ethanethiol
Molecular Formula C₇H₉NS C₂H₅S C₅H₁₂S₂
Solubility in Water Soluble Slightly soluble Insoluble
Odor Sulfurous Pungent Not reported (durian-derived)
pKa (estimated) 8–9 10.6 N/A
Enzymatic Inhibition Not studied Inhibits Eat1 Not studied
Key Applications Organic synthesis, ligands Fuel additive Natural product odorant

Structural and Functional Insights

  • Electronic Effects : The pyridine ring in this compound withdraws electron density, increasing thiol acidity and reactivity relative to aliphatic analogs.
  • Steric and Coordination Effects : The planar pyridine moiety may reduce steric hindrance in catalytic processes compared to bulkier thiols like butanethiol.

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